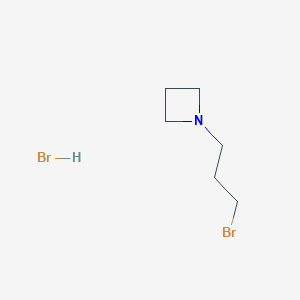
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
The synthesis of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the azetidinyl group: The azetidinyl group can be introduced through nucleophilic substitution reactions, where an azetidinyl precursor reacts with the oxadiazole intermediate.
Chloromethylation: The chloromethyl group is introduced using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar compounds to 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride include other oxadiazole derivatives such as:
5-(azetidin-3-yl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
3-(chloromethyl)-1,2,4-oxadiazole:
5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, leading to variations in its reactivity and applications.
特性
IUPAC Name |
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-1-5-9-6(11-10-5)4-2-8-3-4;/h4,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXAFCXBAGHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)

![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2961205.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961213.png)


![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

